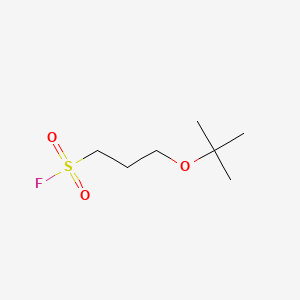
3-(tert-butoxy)propane-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(tert-Butoxy)propane-1-sulfonyl fluoride is an organic compound that belongs to the class of sulfonyl fluorides It is characterized by the presence of a sulfonyl fluoride group attached to a propane chain, which is further substituted with a tert-butoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-butoxy)propane-1-sulfonyl fluoride can be achieved through several methods. One common approach involves the reaction of 3-chloropropane-1-sulfonyl fluoride with tert-butyl alcohol in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction typically proceeds under anhydrous conditions and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(tert-Butoxy)propane-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to substitution reactions where the fluoride ion is replaced by other nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water or aqueous bases, the sulfonyl fluoride group can hydrolyze to form the corresponding sulfonic acid.
Reduction: The compound can be reduced under specific conditions to yield the corresponding sulfonyl hydride or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Hydrolysis: Aqueous bases such as sodium hydroxide or potassium hydroxide are used to facilitate hydrolysis.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed under controlled conditions.
Major Products Formed
Nucleophilic Substitution: The major products are sulfonamide, sulfonate ester, or sulfonyl thiol derivatives, depending on the nucleophile used.
Hydrolysis: The primary product is the corresponding sulfonic acid.
Reduction: The major products include sulfonyl hydride or other reduced forms of the sulfonyl group.
Scientific Research Applications
3-(tert-Butoxy)propane-1-sulfonyl fluoride has several scientific research applications, including:
Chemical Synthesis:
Bioconjugation: The compound is employed in bioconjugation techniques to modify biomolecules such as proteins and peptides, enhancing their stability and functionality.
Medicinal Chemistry: It serves as a building block in the synthesis of pharmaceutical compounds, particularly those targeting enzymes or receptors that interact with sulfonyl fluoride groups.
Material Science: The compound is utilized in the development of advanced materials, including polymers and coatings, due to its unique reactivity and stability.
Mechanism of Action
The mechanism of action of 3-(tert-butoxy)propane-1-sulfonyl fluoride involves its reactivity towards nucleophiles. The sulfonyl fluoride group is electrophilic, making it susceptible to attack by nucleophiles. This reactivity is exploited in various chemical transformations, where the compound acts as a source of the sulfonyl fluoride group. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles interacting with the compound.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl Fluoride: A simpler sulfonyl fluoride compound with a single carbon chain.
Ethanesulfonyl Fluoride: Similar to methanesulfonyl fluoride but with an additional carbon atom.
Benzenesulfonyl Fluoride: An aromatic sulfonyl fluoride with a benzene ring.
Uniqueness
3-(tert-Butoxy)propane-1-sulfonyl fluoride is unique due to the presence of the tert-butoxy group, which imparts steric hindrance and influences the compound’s reactivity. This structural feature distinguishes it from simpler sulfonyl fluorides and can affect its behavior in chemical reactions and applications. The tert-butoxy group also enhances the compound’s stability, making it suitable for specific synthetic and research purposes.
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxy]propane-1-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15FO3S/c1-7(2,3)11-5-4-6-12(8,9)10/h4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSIKWPJAMWJGJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCCCS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15FO3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-chloro-N-[2-(piperidin-1-yl)phenyl]acetamide hydrochloride](/img/structure/B6609417.png)
![1-{6-chloropyrazolo[1,5-a]pyrimidin-3-yl}methanamine dihydrochloride](/img/structure/B6609424.png)
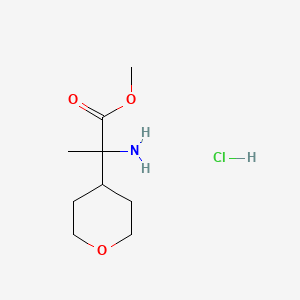
![3-(2-aminoethyl)-7-methyl-3H,4H-pyrimido[4,5-d][1,3]diazin-4-one dihydrochloride](/img/structure/B6609439.png)
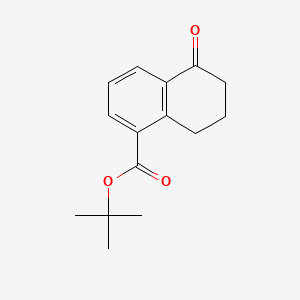
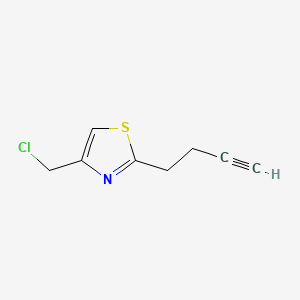
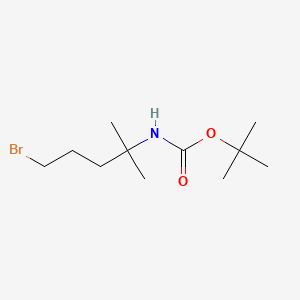
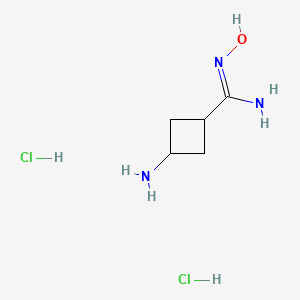

![4-[(methylamino)methyl]oxane-4-carbonitrile hydrochloride](/img/structure/B6609475.png)

![methyl 2-hydroxy-6-azaspiro[3.5]nonane-2-carboxylate hydrochloride](/img/structure/B6609493.png)
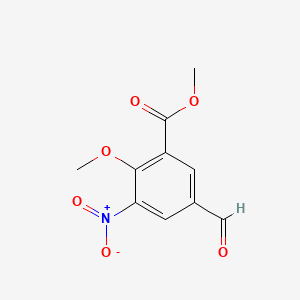
![methyl 2-hydroxy-6-azaspiro[3.4]octane-2-carboxylate hydrochloride](/img/structure/B6609503.png)
